MAO-B Selectivity: FMVQ Exhibits ~88-Fold Higher Potency for MAO-B over MAO-A Compared to Non-Selective Quinoline Inhibitors
3-Fluoro-6-methoxy-4-vinylquinoline demonstrates remarkable selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A), a critical differentiation from many quinoline-based MAO inhibitors that exhibit poor selectivity. In fluorescence-based inhibition assays, FMVQ inhibited MAO-B with an IC50 of 1.13 × 10³ nM (1.13 μM), while its inhibition of MAO-A was >1.00 × 10⁵ nM (>100 μM) [1]. This represents a selectivity ratio of >88-fold, a property not observed for the non-vinyl analog 3-fluoro-6-methoxyquinoline, which has been primarily characterized for antibacterial rather than MAO activity [2].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (selectivity) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10³ nM (1.13 μM); MAO-A IC50 > 1.00 × 10⁵ nM (>100 μM) |
| Comparator Or Baseline | 3-fluoro-6-methoxyquinoline (non-vinyl analog): MAO inhibitory activity not reported; primarily antibacterial |
| Quantified Difference | MAO-B/MAO-A selectivity ratio >88.5 |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorescence assay |
Why This Matters
High MAO-B selectivity reduces the risk of hypertensive crises associated with MAO-A inhibition, making FMVQ a superior starting point for developing safer CNS therapeutics targeting Parkinson's disease and other neurodegenerative conditions.
- [1] BindingDB. (2013). BDBM50401981 (CHEMBL1575961): 3-Fluoro-6-methoxy-4-vinylquinoline. BindingDB. View Source
- [2] Mitton-Fry, M. J., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3353-3358. View Source
